Acetic acid;11-(oxan-2-yloxy)undec-2-en-1-ol
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Overview
Description
Acetic acid;11-(oxan-2-yloxy)undec-2-en-1-ol is a chemical compound with the molecular formula C14H26O3 It is known for its unique structure, which includes an oxane ring and an undec-2-en-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-(oxan-2-yloxy)undec-2-en-1-ol typically involves the reaction of undec-2-en-1-ol with oxane-2-ol in the presence of acetic acid. The reaction conditions often include a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced separation techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;11-(oxan-2-yloxy)undec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and acids.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The oxane ring and the undec-2-en-1-ol chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
Acetic acid;11-(oxan-2-yloxy)undec-2-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;11-(oxan-2-yloxy)undec-2-en-1-ol involves its interaction with specific molecular targets and pathways. The oxane ring and the undec-2-en-1-ol chain can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Undec-10-ynoic acid, undec-2-en-1-yl ester
- 11-(oxan-2-yloxy)undec-2-en-1-ol
Uniqueness
Acetic acid;11-(oxan-2-yloxy)undec-2-en-1-ol is unique due to its specific structure, which includes both an oxane ring and an undec-2-en-1-ol chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
112923-66-7 |
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Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
acetic acid;11-(oxan-2-yloxy)undec-2-en-1-ol |
InChI |
InChI=1S/C16H30O3.C2H4O2/c17-13-9-6-4-2-1-3-5-7-10-14-18-16-12-8-11-15-19-16;1-2(3)4/h6,9,16-17H,1-5,7-8,10-15H2;1H3,(H,3,4) |
InChI Key |
VRVAHAPPATYFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCOC(C1)OCCCCCCCCC=CCO |
Origin of Product |
United States |
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